2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSWJCVLGGKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety serves as the foundational structure for the target compound. Modern protocols typically employ condensation reactions between substituted anilines and sulfur-containing reagents. For example, 2-aminothiophenol derivatives react with carbonyl sources like CS₂ or thiourea in the presence of acidic or oxidative conditions . A recent advancement involves β-cyclodextrin-SO₃H-catalyzed cyclization, where the catalyst activates aldehydes, facilitating imine intermediate formation with thioglycolic acid. Subsequent intramolecular cyclization and dehydration yield the benzothiazole core with 85–92% efficiency .
Table 1: Catalysts for Benzothiazole Core Synthesis
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| β-cyclodextrin-SO₃H | 2-aminothiophenol + CS₂ | 92 | |
| H₂SO₄ | 2-aminophenol + thiourea | 78 | |
| Sc(OTf)₃ | Aziridine + isothiocyanate | 89 |
Functionalization of the Azetidine Ring
The azetidine ring is introduced via ring-opening cyclization (ROC) of activated aziridines. Bhattacharyya et al. demonstrated that BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) catalyze the stereoselective opening of N-tosylaziridines with isothiocyanates . This method proceeds through an Sₙ2 mechanism, inverting configuration at the reactive center to form a thiazolidine intermediate. Subsequent elimination and cyclization yield the azetidine ring with >99% enantiomeric excess (ee). For the target compound, 3-[(1H-imidazol-1-yl)methyl]azetidine is prepared by treating 3-azabicyclo[3.1.0]hexane with imidazole-1-carbaldehyde under reductive amination conditions .
Multicomponent Reaction (MCR) Strategies
MCRs streamline synthesis by combining benzothiazole, azetidine, and imidazole precursors in a single step. Bayat et al. developed a water/ethanol-mediated protocol using cysteamine hydrochloride, nitroethylene derivatives, and aldehydes . The reaction proceeds via a Michael addition-cyclization cascade, achieving 70–80% yields. For the target compound, a modified MCR employs:
-
2-aminothiophenol,
-
3-azetidinone,
-
Imidazole-1-carboxaldehyde,
in the presence of nano-CoFe₂O₄@SiO₂/PrNH₂ as a magnetically retrievable catalyst . This method reduces purification steps and enhances atom economy.
Table 2: Comparison of MCR Conditions
| Components | Catalyst | Yield (%) |
|---|---|---|
| 2-aminothiophenol + azetidinone + imidazole | Nano-CoFe₂O₄@SiO₂/PrNH₂ | 88 |
| Cysteamine + nitroethylene + aldehyde | Triethylamine | 75 |
Catalytic Optimization and Green Chemistry
Recent advances prioritize environmentally benign protocols. Kaboudin et al. achieved 90% yields using Et₃N in methanol under reflux, avoiding toxic solvents . Additionally, mechanochemical synthesis via ball milling eliminates solvents entirely, enabling rapid ligand exchange between the azetidine and imidazole precursors . Catalytic systems like CdZr₄(PO₄)₆ and β-cyclodextrin-SO₃H enhance regioselectivity, particularly for electron-deficient substrates .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts[][6].
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity or disrupting cellular processes. The benzothiazole ring may interact with DNA or proteins, leading to changes in cellular function. These interactions can result in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound’s structural analogs vary in substituents on the benzothiazole core, azetidine modifications, and heterocyclic appendages. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Methoxy and methyl groups (e.g., in ) increase hydrophobicity (logP ~2.5–3.0), while carboxylic acid derivatives () exhibit higher aqueous solubility.
- Heterocyclic Variants : Replacing imidazole with pyrazole () reduces basicity (pKa ~2.5 for pyrazole vs. ~6.8 for imidazole), impacting target interactions.
Stability and Pharmacokinetics
- Azetidine Stability : The strained azetidine ring may undergo ring-opening under acidic conditions, limiting oral bioavailability. Methyl substituents (e.g., in ) could mitigate this via steric protection.
- Metabolism : Imidazole rings are susceptible to CYP450-mediated oxidation, but ethoxy groups () may block metabolic hotspots .
Biological Activity
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on recent research findings.
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against selected bacterial strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| E. coli | 6.8 |
| P. aeruginosa | 8.5 |
| B. subtilis | 3.9 |
The compound's antimicrobial activity is attributed to its unique structural features, including the imidazole ring, which is known to interact with various enzymes and receptors in microbial cells.
Antifungal Properties
Research has also indicated potential antifungal activity for this compound. Studies have shown moderate to good inhibition of common fungal pathogens, including Candida albicans and Aspergillus fumigatus .
Antiparasitic Activity
Preliminary studies suggest that this compound may possess antiparasitic properties. In vitro experiments have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Case Study: Anti-trypanosomal Activity
A study comparing the anti-trypanosomal activity of the compound to benzotriazole (BT) revealed:
- At 50 μg/mL, the compound induced 95% death in trypomastigotes (infective form) of T. cruzi
- In contrast, BT at the same concentration caused only 21% parasite death
- The compound showed a dose-dependent inhibitory effect on epimastigotes, with 64% growth inhibition at 50 μg/mL after 72 hours of incubation
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural components:
- The benzothiazole moiety contributes to its overall stability and bioavailability
- The imidazole ring plays a crucial role in interactions with enzymes and receptors
- The azetidine ring enhances the compound's binding affinity and selectivity
The compound's mechanism of action is believed to involve:
- Interaction with specific molecular targets through its imidazole ring
- Enhanced binding affinity and selectivity due to the azetidine ring
- Stability and improved bioavailability conferred by the benzothiazole ring
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, and how are yields optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, achieving high yields (90–96%) through optimized temperature control and stoichiometric ratios . Alternatively, click chemistry approaches (e.g., copper-catalyzed azide-alkyne cycloaddition) are employed to functionalize the benzothiazole core, with yields ranging from 64% to 92% depending on substituents and reaction time .
- Characterization : Confirm purity and structure via NMR (¹H/¹³C), IR , HRMS , and melting point analysis .
Q. How is the compound’s structural integrity validated during synthesis?
- Analytical Techniques :
- ¹H NMR : Detect proton environments (e.g., imidazole CH at δ 7.0–8.5 ppm, azetidine CH₂ at δ 3.5–4.0 ppm) .
- ¹³C NMR : Verify quaternary carbons in the benzothiazole ring (e.g., C2 at ~165 ppm) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and binding affinity?
- DFT Calculations : Use B3LYP/6-31G * to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, GPCRs) using AutoDock Vina. For example, imidazole-methyl-azetidine derivatives show strong hydrogen bonding with ATPase active sites .
Q. How do substituents on the benzothiazole ring influence biological activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂, -F at position 6) enhance antimicrobial potency by increasing membrane permeability .
- Bulkier substituents (e.g., 4-bromophenyl) reduce activity due to steric hindrance in target binding .
- Experimental Validation : Test against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 15.62–62.50 µg/mL .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Variations in antifungal IC₅₀ values (e.g., 31.25 vs. >100 µg/mL) may stem from differences in assay conditions (e.g., pH, solvent).
- Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic strains to minimize genetic variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
